Comparative Physicochemical Profiling: LogP and TPSA Differentiation from Non-Methylated Piperidine Analogs
[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid demonstrates a significantly lower LogP (0.1756) compared to structurally related boronic acids lacking the N-methyl group on the piperidine ring, such as 4-(4-methylpiperidin-1-yl)methylphenylboronic acid (LogP ~2.62) . This lower LogP, combined with a TPSA of 43.7, suggests enhanced aqueous solubility and a more favorable profile for achieving oral bioavailability in early drug discovery programs when incorporated as a building block .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.1756, TPSA = 43.7 |
| Comparator Or Baseline | 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid (LogP ~2.62) |
| Quantified Difference | Target compound LogP is approximately 2.44 units lower |
| Conditions | Computational prediction; Chemsrc data |
Why This Matters
This data enables chemists to select the appropriate building block to modulate the lipophilicity of a final drug candidate, a critical parameter for optimizing ADME properties.
